Cas no 7220-81-7 (Aflatoxin B2)

Aflatoxin B2 is a secondary fungal metabolite produced primarily by Aspergillus flavus and Aspergillus parasiticus. It is a member of the aflatoxin family, known for its potent toxicity and carcinogenicity. Structurally similar to Aflatoxin B1 but with reduced double-bond saturation, Aflatoxin B2 is often used as a reference standard in analytical chemistry for the detection and quantification of mycotoxins in food, feed, and environmental samples. Its stability and well-characterized properties make it valuable for research on mycotoxin contamination, toxicological studies, and method validation in regulatory compliance testing. Proper handling and storage are essential due to its hazardous nature.
Aflatoxin B2 structure
Aflatoxin B2 structure
商品名:Aflatoxin B2
CAS番号:7220-81-7
MF:C17H14O6
メガワット:314.28946
MDL:MFCD00078140
CID:567655
PubChem ID:24891405

Aflatoxin B2 化学的及び物理的性質

名前と識別子

    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-
    • AFLATOXIN B2
    • Aflatoxin B2 solution
    • AFLATOXIN B2(RG)
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione,2,3,6a,8,9,9a-hexahydro-4-meth...
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxy-cyclopenta[c]furo[3',2',4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • Aflatoxin B2, crystalline
    • Aflatoxin-B(2)
    • Dihydroaflatoxin B1
    • Dihydroaflatoxine B1
    • (6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • 2,3,6AALPHA,8,9,9AALPHA-HEXAHYDRO-4- METHOXYCYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN- 1,11-DIONE
    • BRN 1355115
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR,9aS)-
    • 7SKR7S646P
    • Aflatoxin B2, from Aspergillus flavus
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2';4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • AFLATOXIN B [MI]
    • (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
    • Aflatoxin B2, reference material
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxy-
    • EINECS 230-618-8
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione, 2,3,6a-alpha,8,9,9a-alpha-hexahydro-4-methoxy-
    • Aflatoxin B2 0.5 microg/mL in Acetonitrile
    • 1ST7206
    • 7220-81-7
    • Aflatoxin B2 solution in Acetonitrile, 100ug/mL
    • AFLATOXINB2
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta[c]furo[3',2'
    • (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
    • 1ST7206-100A
    • 4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • UNII-7SKR7S646P
    • DL-threo-Ritalinic Acid Lactam
    • SCHEMBL14424508
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
    • CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR-CIS)-
    • 5-19-10-00552 (Beilstein Handbook Reference)
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione
    • 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)(1)benzopyran-1,11-dione
    • AFLATOXIN B2 [HSDB]
    • DTXSID70222535
    • AFB2
    • HSDB 3454
    • CYCLOPENTA(C)FURO(3',2':4,5)FURO(2,3-H)(1)BENZOPYRAN-1,11-DIONE, 2,3,6A,8,9,9A-HEXAHYDRO-4-METHOXY-, (6AR,9AS)-
    • CHEBI:48209
    • 2,3,6aalpha,8,9,9aalpha-Hexahydro-4-methoxycyclopenta(c)furo(2',3':4,5)furo(2,3-h)chromene-1,11-dione
    • CCRIS 13
    • Q26840819
    • (6aR,9aS)-2,3,6a,8,9,9ahexahydro-4-methoxy-cyclopenta[c]furo[3',2':4,5]furo[2,3h][1]benzopyran-1,11-dione
    • aflatoxin B(2)
    • aflatoxin B2, (6aR-cis)-isomer
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a.alpha.,8,9,9a.alpha.-hexahydro-4-methoxy-
    • (6aR-cis)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta
    • 11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
    • Cyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione, 2,3,6aalpha,8,9,9aalphahexahydro4methoxy
    • (3S,7R)-11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1,9,11,13(17)-tetraene-16,18-dione
    • WWSYXEZEXMQWHT-WNWIJWBNSA-N
    • G12271
    • DA-70627
    • DTXCID00145026
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta[c]furo[2',3':4,5]furo[2,3-h]chromene-1,11-dione
    • 11-methoxy-6,8,19-trioxapentacyclo(10.7.0.02,9.03,7.013,17)nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione
    • Cyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione, 2,3,6a,8,9,9a-hexahydro-4-methoxy-, (6aR-cis)-
    • 2,3,6aalpha,8,9,9aalphaHexahydro4methoxycyclopenta(c)furo(3',2':4,5)furo(2,3h)(1)benzopyran1,11dione
    • 37337-38-5
    • Dihydroafflatoxin B1
    • (6aR,9aS)-4-methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione
    • (6aR-cis)-2,3,6a,8,9,9a-hexahydro-4-methoxycyclopenta(c)furo(3',2';4,5)furo(2,3-h)(1)benzopyran-1,11-dione
    • GLXC-21058
    • 2,3,6aalpha,8,9,9aalpha-hexahydro-4-methoxycyclopenta(c)furo(3',2':4,5)furo(2,3-h)chromene-1,11-dione
    • Aflatoxin B2
    • MDL: MFCD00078140
    • インチ: InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1
    • InChIKey: WWSYXEZEXMQWHT-WNWIJWBNSA-N
    • ほほえんだ: COC1=CC2=C([C@@H]3CCO[C@@H]3O2)C4=C1C5=C(C(=O)CC5)C(=O)O4

計算された属性

  • せいみつぶんしりょう: 314.07900
  • どういたいしつりょう: 314.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 610
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 71.1A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 10

じっけんとくせい

  • 色と性状: 無色または淡黄色結晶、青色蛍光を示す
  • 密度みつど: 1.52±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい) (chloroform )
  • ふってん: 373.98°C (rough estimate)
  • フラッシュポイント: 11 °C
  • 屈折率: 1.4800 (estimate)
  • ようかいど: ほとんど溶けない(0.012 g/l)(25ºC)、
  • PSA: 74.97000
  • LogP: 2.15290
  • ようかいせい: クロロホルムとエタノールに溶け、水に微溶解する。
  • マーカー: 13,180
  • ひせんこうど: D -492° (c = 0.1 in CHCl3)

Aflatoxin B2 セキュリティ情報

  • 記号: GHS06 GHS08
  • シグナルワード:Danger
  • 危害声明: H300+H310+H330,H350
  • 警告文: P201,P260,P264,P280,P284,P301+P310
  • 危険物輸送番号:UN 3462 6
  • WGKドイツ:3
  • 危険カテゴリコード: R45;R26/27/28
  • セキュリティの説明: S53;S28;S36/37;S45
  • 福カードFコード:10
  • RTECS番号:GY1722000
  • 危険物標識: T+
  • 危険レベル:6.1(a)
  • 危険レベル:6.1(a)
  • どくせい:LD50 orally in day old duckling: 84.8 mg/50 gm body wt (Carnaghan)
  • リスク用語:R45
  • セキュリティ用語:6.1(a)
  • 包装グループ:I
  • ちょぞうじょうけん:2-8°C

Aflatoxin B2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032824-5mg
Aflatoxin B2
7220-81-7 98%
5mg
¥4820 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
-1ml
Aflatoxin B2
7220-81-7
1ml
¥1142 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A86010-5mg
Aflatoxin B2
7220-81-7 98%
5mg
¥3528.0 2024-07-18
LKT Labs
A2046-5 mg
Aflatoxin B2
7220-81-7 ≥98%
5mg
$506.90 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A140008-1mg
Aflatoxin B2
7220-81-7 ≥98%(HPLC)
1mg
¥1853.90 2023-09-04
MedChemExpress
HY-N6696-1mg
Aflatoxin B2
7220-81-7 99.41%
1mg
¥2200 2024-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
ERMAC058-4ML
Aflatoxin B2
7220-81-7
4ml
¥7231.11 2023-10-16
Cooke Chemical
A4270120-1.2ml
Aflatoxin B2 Standard solution
7220-81-7 25ug/mLinacetonitrile
1.2ml
RMB 1199.20 2025-02-21
TRC
A357465-25mg
Aflatoxin B2
7220-81-7
25mg
$ 2025.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
ERMAC058-4ML
7220-81-7
4ML
¥6621.89 2023-01-14

Aflatoxin B2 関連文献

Aflatoxin B2に関する追加情報

Chemical and Biological Profile of Aflatoxin B2 (CAS No. 7220-81-7)

Aflatoxin B2, with the chemical name (4R,5S)-4,5-epoxy-3-methyl-2(4H)-furanone, is a naturally occurring mycotoxin produced by certain species of Aspergillus fungi. Its molecular formula is C17H16O6, and its CAS number is 7220-81-7. This compound is one of the most studied mycotoxins due to its significant impact on human and animal health, as well as its relevance in food safety and agricultural practices.

The structural features of Aflatoxin B2 make it highly reactive and toxic. The presence of an epoxy group at the C4-C5 position contributes to its carcinogenicity, immunosuppressive effects, and potential liver toxicity. These properties have been extensively researched in toxicology and pharmacology, leading to a deeper understanding of its mechanisms of action.

In recent years, advancements in analytical chemistry have improved the detection and quantification of Aflatoxin B2 in various matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) have become indispensable tools for ensuring compliance with regulatory limits set by agencies like the U.S. Food and Drug Administration (FDA) and the European Union's Commission Regulation (EC) No 404/2008.

One of the most significant areas of research involving Aflatoxin B2 is its role in chronic liver disease. Studies have demonstrated that prolonged exposure to this mycotoxin can lead to hepatocellular carcinoma, particularly in regions where mycotoxin contamination is prevalent. The World Health Organization (WHO) has classified Aflatoxin B2 as a Group 2B carcinogen, indicating its probable carcinogenicity to humans.

The development of biomarkers for Aflatoxin B2 exposure has been a major focus in clinical research. Urinary aflatoxin metabolites, such as aflatoxin M1, are commonly used as indicators of internal exposure. However, recent studies have highlighted the importance of measuring intact Aflatoxin B2 in biological samples to better assess risk. This approach has provided new insights into the variability of toxicity among individuals based on genetic and environmental factors.

From a pharmaceutical perspective, the study of Aflatoxin B2 has inspired the development of therapeutic strategies aimed at mitigating its harmful effects. Researchers have explored the use of natural antioxidants and synthetic compounds that can neutralize the reactive epoxy group in Aflatoxin B2, thereby reducing its toxicity. For instance, studies on polyphenols found in plants like turmeric and green tea have shown promise in inhibiting aflatoxin-induced oxidative stress.

The agricultural sector has also seen significant efforts to minimize Aflatoxin B2 contamination in crops. Innovations such as biological control using non-toxic strains of Aspergillus and improved storage conditions have been implemented to reduce fungal growth and toxin production. These strategies are crucial for protecting both human health and economic stability, as mycotoxin-contaminated crops can lead to substantial losses for farmers.

In conclusion, Aflatoxin B2 (CAS No. 7220-81-7) remains a critical subject of study due to its widespread occurrence and severe health implications. Ongoing research continues to uncover new aspects of its toxicology, detection methods, and potential interventions. By integrating interdisciplinary approaches from chemistry, biology, agriculture, and medicine, scientists are making strides toward mitigating the risks associated with this pervasive mycotoxin.

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